molecular formula C6H5BrN2O3 B130787 5-Bromo-2-methoxy-3-nitropyridine CAS No. 152684-30-5

5-Bromo-2-methoxy-3-nitropyridine

Cat. No. B130787
M. Wt: 233.02 g/mol
InChI Key: YRVHFGOAEVWBNS-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-nitropyridine is a compound that is part of a class of chemicals known as pyridines, which are heterocyclic aromatic organic compounds. The specific structure of 5-bromo-2-methoxy-3-nitropyridine includes a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position. This compound is of interest due to its potential use in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in various studies. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a molecule with a similar substitution pattern to 5-bromo-2-methoxy-3-nitropyridine, has been reported. This synthesis involves a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate, which undergoes nucleophilic substitution and regioselective methoxylation, followed by bromination and hydrolysis to yield the final product with an overall yield of 67% .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-methoxy-3-nitropyridine would be characterized by the presence of electron-withdrawing groups (bromine and nitro) and an electron-donating group (methoxy). These substituents can influence the reactivity of the pyridine ring by affecting electron density and can also direct further substitution reactions due to their electronic effects.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be significantly influenced by substituents. For example, the nitration of 3-bromo-5-methoxypyridine-N-oxide leads to the formation of a 6-nitro derivative as the sole reaction product . This indicates that the presence of a methoxy group and a bromine atom in the pyridine ring can direct the nitration to specific positions. Such directive effects are crucial in the synthesis of complex molecules where regioselectivity is important.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methoxy-3-nitropyridine would be influenced by its functional groups. The bromine atom would increase the molecular weight and could potentially enhance the density of the compound. The nitro group is typically associated with acidic properties and could contribute to the overall acidity of the molecule. The methoxy group, being an electron-donor, could affect the solubility of the compound in organic solvents. However, specific data on the physical and chemical properties of 5-bromo-2-methoxy-3-nitropyridine are not provided in the papers .

Scientific Research Applications

Chemical Reaction Studies

5-Bromo-2-methoxy-3-nitropyridine plays a significant role in chemical reaction studies. Research has shown its use in understanding the directive influence of N-oxide groups during nitration reactions. For instance, Hertog, Ammers, and Schukking (2010) demonstrated that nitration of derivatives like 3-bromo-5-methoxypyridine-N-oxide leads to specific nitro derivatives, providing insights into reaction mechanisms in organic chemistry (Hertog, Ammers, & Schukking, 2010).

Pharmaceutical Synthesis

This chemical is a key intermediate in synthesizing various pharmaceutical products. Agosti et al. (2017) described its preparation from corresponding amines via hydrogen peroxide oxidation, highlighting its role in large-scale pharmaceutical production (Agosti et al., 2017).

Solvent Reactivity Analysis

Hertog and Jouwersma (1953) investigated the reactivity of compounds like 5-bromo-2-nitropyridine towards ammonia in different solvents. This research aids in understanding how solvent polarity influences chemical reactions, which is crucial for developing efficient synthetic methods (Hertog & Jouwersma, 1953).

Spectroscopy and Structural Analysis

Sundaraganesan et al. (2005) conducted a detailed study on the vibrational spectra and molecular structure of 5-bromo-2-nitropyridine, using Fourier Transform Raman and Infrared spectroscopy. This research is significant for understanding the compound's physical and chemical properties, which is essential in materials science and chemistry (Sundaraganesan et al., 2005).

Molecular Docking and Computational Studies

Arulaabaranam et al. (2021) conducted computational calculations and molecular docking studies on variants of nitropyridines, like 5-bromo-3-nitropyridine-2-carbonitrile. Such studies are crucial for understanding molecular interactions and properties, potentially leading to new drug developments (Arulaabaranam et al., 2021).

Safety And Hazards

5-Bromo-2-methoxy-3-nitropyridine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to GHS classification . The compound should be handled with care, and protective measures such as wearing gloves, eye protection, and face protection should be taken .

properties

IUPAC Name

5-bromo-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVHFGOAEVWBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576242
Record name 5-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-3-nitropyridine

CAS RN

152684-30-5
Record name 5-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxy-3-nitropyridine
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Synthesis routes and methods I

Procedure details

In a vial are introduced 1 ml of MeOH and 50.8 mg (2.21 mmol) of Na. After dissolution of the metal, the solution was added to a suspension of 5-bromo-2-chloro-3-nitropyridine (Matrix, Columbia, USA, 500 mg, 2.11 mmol) in MeOH (2 ml). The reaction mixture is stirred for 1 h at 0° C. and for 15 h at rt, then concentrated and quenched with water. The precipitate was filtered, washed with water (2×) and dried under vacuum to give the title compound as a pale yellow solid (HPLC: tR 3.06 min (Method A).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
50.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of 5-bromo-2-chloro-3-nitropyridine (50 g, 211 mmol) in methanol (200 mL) was added dropwise over 10 minutes 20% sodium methoxide (50 mL, 211 mmol) solution. The reaction, which quickly became heterogeneous, was allowed to warm to ambient temperature and stirred for 16 h. The reaction was filtered and the precipitate diluted with water (200 mL) and stirred for 1 h. The solids were filtered, washed with water (3×100 mL) and dried in a vac oven (40° C.) to give 5-bromo-2-(methyloxy)-3-nitropyridine (36 g, 154 mmol, 73.4% yield) as a pale yellow powder. The original filtrate was concentrated in vacuo and diluted with water (150 mL). Saturated ammonium chloride (25 mL) was added and the mixture stirred for 1 h. The solids were filtered, washed with water, and dried in a vac oven (40° C.) to give a second crop of 5-bromo-2-(methyloxy)-3-nitropyridine (9 g, 38.6 mmol, 18.34% yield). Total yield=90%. MS (ES)+m/e 232.8, 234.7 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 5-bromo-2-chloro-3-nitropyridine (75.0 g, 1 wt, 1 eq) in methanol (300 mL, 4 vols), is added a solution of sodium methoxide in methanol (25 wt %, 88.6 g, 1.3 eq) over approximately 1 hour so as to maintain the internal temperature at 20±5° C. The mixture is stirred at 20° C. for at least 0.5 hr, then monitored for completion by HPLC. Water (375 mL, 5 vols) is then added to the mixture at such a rate as to maintain the internal temperature below 30° C., then aged at this temperature for at least 0.5 hr. The batch is then concentrated to 6 vols in vacuo. The resulting slurry is allowed to cool to 20-25° C., then collected by vacuum filtration, washed with water and dried in vacuo with a nitrogen bleed at 20-25° C. to constant weight to afford 5-bromo-2-methoxy-3-nitropyridine as a white solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
88.6 g
Type
solvent
Reaction Step Two
Name
Quantity
375 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In a 1 L, round-bottomed, single-necked flask equipped with a magnetic stirring bar was placed 5-bromo-3-nitropyridin-2-ol (50.0 g, 0.23 mol) in CHCl3 (500 mL) under nitrogen in the dark (wrapped in aluminum foil.) To this solution was added Ag2CO3 (75.5 g, 0.28 mol) and MeI (142.0 mL, 2.3 mol). After the mixture was stirred for 48 h at room temperature, it was filtered through a pad of Celite, washed with CH2Cl2, and concentrated. The crude mixture was purified by column chromatography (EtOAc:Hexane, 1:4) to give 24.0 g (45%) of 5-bromo-2-methoxy-3-nitropyridine (15) as a solid.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
75.5 g
Type
reactant
Reaction Step Two
Name
Quantity
142 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Wang, M Gao, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2012 - Elsevier
… 5-Bromo-2-methoxy-3-nitropyridine (16) from 5-bromo-2-hydroxy-3-nitropyridine (14) was accomplished by two synthetic routes. Treatment of 14 with POCl 3 using DMF as catalyst …
Number of citations: 60 www.sciencedirect.com
XM Wang, J Xu, YP Li, H Li, CS Jiang, GD Yang… - European Journal of …, 2013 - Elsevier
… Reduction of 5-bromo-2-chloro-3-nitropyridine 6a or 5-bromo-2-methoxy-3-nitropyridine 6b afforded corresponding amines. Without further purification, the amines were converted to …
Number of citations: 49 www.sciencedirect.com
Y Chen, L Zhang, C Yang, J Han, C Wang… - Bioorganic & Medicinal …, 2016 - Elsevier
… Substitution of the 2-chloro group of 5-bromo-2-chloro-3-nitropyridine 1 yielded 5-bromo-2-methoxy-3-nitropyridine 2, followed by treatment with benzenesulfonyl chloride 4 to afford …
Number of citations: 12 www.sciencedirect.com
X Lv, H Ying, X Ma, N Qiu, P Wu, B Yang… - European Journal of …, 2015 - Elsevier
… A mixture of 5-bromo-2-methoxy-3-nitropyridine (2) (5.0 g, 21.55 mmol) and tin(II) chloride dihydrate (24.35 g, 107.75 mmol) was dissolved into ethyl acetate (0.2 L) and stirred at 50 C …
Number of citations: 39 www.sciencedirect.com
B Dave - 2022 - search.proquest.com
Doctor of Philosophy Page 1 Design, Synthesis and Biological Evaluation of Novel PI3Kδ Inhibitors for the Treatment of Leukemia and Inflammatory Diseases A Thesis Submitted to The …
Number of citations: 0 search.proquest.com
Y Gu, X Lü, X Ma, H Zhang, Y Ji, W Ding… - Chinese Journal of …, 2020 - sioc-journal.cn
Design, Synthesis and Biological Evaluation of Novel (Quinolinyl-3-pyridinyl) benzenesulfonamide-Based Hydroxamic Acids as PI3K and HDAC Dual Targeting Inhibitors …
Number of citations: 3 sioc-journal.cn
CJ Handy - 2002 - search.proquest.com
In previous years, there have been numerous advances in the formation of carbon-carbon bonds by palladium-catalyzed cross coupling reactions. In particular, considerable effort has …
Number of citations: 2 search.proquest.com
顾依钰, 吕晓庆, 马晓东, 张浩健, 嵇媛媛, 丁婉婧… - 有机化学, 2020 - sioc-journal.cn
… Synthesis of 5-bromo-2-methoxy-3-nitropyridine …
Number of citations: 3 sioc-journal.cn

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